molecular formula C12H11N3O2 B3011748 8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one CAS No. 877800-41-4

8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one

Cat. No. B3011748
CAS RN: 877800-41-4
M. Wt: 229.239
InChI Key: SUCRXNHSPRVXHR-UHFFFAOYSA-N
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Description

“8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one” is a chemical compound that has been studied for its potential use in cancer therapy . It is a hydrazide-based pyridazino[4,5-b]indole scaffold .


Synthesis Analysis

The synthesis of this compound involves the mono and dialkylation of pyridazino[4,5-b]indole with a set of alkylating agents, including amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of K2CO3/acetone or KOH/DMSO . The hydrazinolysis of mono and di-esters 10 and 11 gave the target hydrazides 12 and 13 .


Molecular Structure Analysis

The molecular formula of “8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one” is C14 H13 N3 O4 . The molecular weight is 287.27 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation and hydrazinolysis . The compound has shown promising, potent, and significant cytotoxic activity .

Scientific Research Applications

Pharmaceutical Applications

8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one and its derivatives have been explored for various pharmaceutical applications. For instance, pyridazino[4,5-b]indole-1-acetamide compounds, which include 8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one structures, have demonstrated activity in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic treatments (Habernickel, 2002).

Anticancer Research

Several studies have focused on the synthesis and evaluation of 8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one derivatives for their antitumor and antiproliferative activities. Compounds derived from this structure have shown promising results in inhibiting the growth of cancer cell lines, such as Bel-7402 and HT-1080, suggesting potential applications in cancer therapy (juan, 2008); (Li, Zhai, Zhao, Gong, 2007).

Antimicrobial Properties

Research into the antimicrobial properties of 8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one derivatives has also been conducted. A study demonstrated that these derivatives exhibit moderate sensitivity against a range of bacterial and fungal isolates, suggesting their potential as antimicrobial agents (Avan, Guven, Guven, 2013).

Anti-Inflammatory Potential

Some derivatives of 8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one have been evaluated as potential anti-inflammatory agents, specifically as inhibitors of phosphodiesterase type 4 (PDE4), which is a target for respiratory disease therapy. These studies indicate the potential use of these compounds in anti-inflammatory therapy (Allart-Simon, Moniot, Bisi, Ponce-Vargas, Audonnet, Laronze-Cochard, Sapi, Hénon, Velard, Gérard, 2021).

Future Directions

The compound has shown promising results in in vitro and in vivo studies for breast cancer therapy . Future research could focus on further understanding its mechanism of action and potential applications in other types of cancer.

properties

IUPAC Name

8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-15-10-4-3-7(17-2)5-8(10)9-6-13-14-12(16)11(9)15/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCRXNHSPRVXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one

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